Cas no 33639-80-4 (2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose)
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose
- 2-ACETAMIDO-2-DEOXY-6-O-(A-L-FUCOPYRANOSYL)-D-GLUCOPYRANOSE
- Fuc1-α-6GlcNAc
- Fucα(1-6)GlcNAc
- Glucopyranose,2-acetamido-2-deoxy-6-O-(6-deoxy-a-L-galactopyranosyl)-, D- (8CI)
- N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide
- alpha-L-fucopyranosyl-(1->6)-2-acetamido-2-deoxy-D-glucopyranose
- alpha-L-Fuc-(1->6)-D-GlcNAc
- 6-O-alpha-l-fucosyl-N-acetylglucosamine
- W-202378
- F_FULL_01100000000000_GS_3183
- 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose
- Fucalpha(1->6)GlcNAc
- alpha-L-fucosyl-(1->6)-N-acetyl-D-glucosamine
- CHEBI:82688
- alpha-L-Fucp-(1->6)-D-GlcpNAc
- A-L-fucopyranosyl)-D-glucopyranose
- 6-deoxy-alpha-L-galactopyranosyl-(1->6)-2-acetamido-2-deoxy-D-glucopyranose
- 33639-80-4
- Fuc alpha(1-6)GlcNAc
- MFCD06798993
- 2-acetamido-2-deoxy-6-O-(6-deoxy-alpha-L-galactopyranosyl)-D-glucopyranose
- 2-Acetamido-2-deoxy-6-O-(
- Fuc(a1-6)GlcNAc
- Q27156221
- BSNVYGSAFLBSSQ-PKAYUKAWSA-N
-
- MDL: MFCD04973531
- Inchi: 1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13?,14+/m0/s1
- InChI Key: BSNVYGSAFLBSSQ-PKAYUKAWSA-N
- SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)O)O)NC(C)=O)O
Computed Properties
- Exact Mass: 367.14800
- Monoisotopic Mass: 367.14784599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.2
- Topological Polar Surface Area: 178Ų
Experimental Properties
- Density: 1.558
- Melting Point: 135-139?C
- Boiling Point: 736.414°C at 760 mmHg
- Flash Point: 399.169°C
- Refractive Index: 1.601
- PSA: 178.17000
- LogP: -3.83490
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose Security Information
- Storage Condition:<0°C
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A151570-1mg |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose |
33639-80-4 | 1mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A151570-2mg |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose |
33639-80-4 | 2mg |
$ 236.00 | 2023-04-19 | ||
| TRC | A151570-5mg |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose |
33639-80-4 | 5mg |
$ 534.00 | 2023-04-19 | ||
| TRC | A151570-10mg |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose |
33639-80-4 | 10mg |
$ 867.00 | 2023-04-19 | ||
| TRC | A151570-25mg |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose |
33639-80-4 | 25mg |
$ 1458.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F873950-1mg |
Fucα(1-6)GlcNAc |
33639-80-4 | BR | 1mg |
¥950.00 | 2022-01-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535881-1mg |
N-(2,4,5-trihydroxy-6-(((3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide |
33639-80-4 | 98% | 1mg |
¥1140 | 2023-04-14 | |
| A2B Chem LLC | AF72120-1mg |
2-ACETAMIDO-2-DEOXY-6-O-(ALPHA-L-FUCOPYRANOSYL)-D-GLUCOPYRANOSE |
33639-80-4 | 1mg |
$413.00 | 2024-04-20 | ||
| A2B Chem LLC | AF72120-5mg |
2-ACETAMIDO-2-DEOXY-6-O-(ALPHA-L-FUCOPYRANOSYL)-D-GLUCOPYRANOSE |
33639-80-4 | 5mg |
$1138.00 | 2024-04-20 | ||
| abcr | AB505898-1mg |
Fuc alpha(1-6)GlcNAc; . |
33639-80-4 | 1mg |
€364.50 | 2024-08-02 |
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose Suppliers
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose
Introduction to 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose (CAS No. 33639-80-4)
2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose, identified by its CAS number 33639-80-4, is a structurally complex carbohydrate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a glucopyranose core modified with an acetamido group at the 2-position and a fucopyranosyl moiety linked at the 6-position via an α-L configuration, exhibits unique physicochemical properties and biological activities that make it a promising candidate for various therapeutic applications.
The synthesis and characterization of 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose involve sophisticated carbohydrate chemistry techniques, including glycosylation reactions and protective group strategies. The presence of the acetamido group enhances solubility and stability, while the fucopyranosyl residue introduces specific recognition patterns that are relevant to cell adhesion and signaling pathways. These structural features have been extensively studied in the context of their role in innate immunity and inflammation modulation.
Recent advancements in glycan chemistry have highlighted the importance of O-(α-L-fucopyranosyl)-D-glucopyranose motifs in mediating interactions between pathogens and host immune cells. For instance, studies have demonstrated that fucosylated glycans are critical components of bacterial surface antigens, influencing bacterial virulence and host immune responses. The derivative 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose has been investigated as a potential immunomodulatory agent, with preliminary data suggesting its ability to modulate toll-like receptor (TLR) signaling pathways. This modulation could have therapeutic implications in conditions such as autoimmune diseases and chronic infections.
The biological relevance of this compound is further underscored by its structural similarity to natural glycosaminoglycans (GAGs), which are known for their diverse roles in extracellular matrix regulation, cell adhesion, and signal transduction. By incorporating a fucopyranosyl unit into a glucopyranose backbone, 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose mimics key structural motifs found in GAGs, potentially enabling interactions with GAG-binding proteins and enzymes. Such interactions could be exploited for therapeutic purposes, including the development of novel anti-inflammatory agents or protease inhibitors.
In vitro studies have begun to explore the pharmacological potential of 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose as a prodrug or lead compound for drug development. Its unique structure allows for selective binding to specific receptors or enzymes, making it a valuable tool for targeted therapy. Additionally, its stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products. Researchers are particularly interested in its potential applications in oncology, where fucosylated glycans have been implicated in tumor progression and metastasis.
The synthesis of 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose presents both challenges and opportunities for carbohydrate chemists. The introduction of multiple functional groups necessitates careful optimization of reaction conditions to achieve high yields and purity. Advances in enzymatic glycosylation techniques have recently enabled more efficient and selective synthesis of complex fucosylated glycans, reducing reliance on traditional chemical methods that can be labor-intensive and produce byproducts.
Future research directions may focus on exploring the pharmacokinetic properties of 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose, including its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for optimizing therapeutic dosages and delivery methods. Furthermore, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before human clinical trials can be initiated.
The integration of computational modeling techniques has also emerged as a powerful tool for studying the structure-activity relationships (SAR) of 2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranose. Molecular dynamics simulations and docking studies can provide insights into how this compound interacts with biological targets at the molecular level. Such computational approaches complement experimental data by predicting binding affinities and identifying key residues involved in receptor interactions.
In conclusion, 2-Acetamido-2-deoxy-6-O-(α-L-fucopyраносил)-D-glucопираноза (CAS No. 33639-80-4) represents a structurally intriguing derivative with significant potential in biomedical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting inflammation, infection, and cancer. As research continues to uncover new biological roles for fucosylated glycans, compounds like this are poised to play a pivotal role in advancing our understanding of carbohydrate-mediated processes and their clinical applications.
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